![molecular formula C28H20 B103449 5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene CAS No. 18916-68-2](/img/structure/B103449.png)
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene, also known as dibenzocycloheptene or DBCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBCH is a polycyclic aromatic hydrocarbon that belongs to the class of dibenzocycloheptanes. In
Mecanismo De Acción
The exact mechanism of action of DBCH is not fully understood. However, it is believed to act as an antagonist at the sigma-1 receptor, a protein that is involved in various cellular processes. DBCH has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Efectos Bioquímicos Y Fisiológicos
DBCH has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that regulate mood and behavior. DBCH has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using DBCH for lab experiments is its high purity and stability. DBCH is also readily available and relatively inexpensive. However, one of the limitations of using DBCH is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions of research that can be pursued in the field of DBCH. One area of research is to further elucidate the mechanism of action of DBCH at the molecular level. Another area of research is to explore the potential use of DBCH in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the use of DBCH as a potential anti-tumor agent can also be explored further.
Conclusion:
In conclusion, DBCH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. DBCH has been extensively studied for its potential use in the treatment of various neurological disorders, as well as its anti-inflammatory and anti-tumor properties. While there are limitations to the use of DBCH in lab experiments, its advantages and potential future directions of research make it a promising compound for further study.
Métodos De Síntesis
The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. The reaction yields DBCH as a yellow crystalline solid with a melting point of 205-210°C. The purity of DBCH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DBCH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. DBCH has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, DBCH has been found to possess anti-inflammatory and anti-tumor properties.
Propiedades
Número CAS |
18916-68-2 |
|---|---|
Nombre del producto |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Fórmula molecular |
C28H20 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-benzhydrylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene |
InChI |
InChI=1S/C28H20/c1-3-13-23(14-4-1)27(24-15-5-2-6-16-24)28-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28/h1-20H |
Clave InChI |
TWTPZGNOVYDCKP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5 |
Sinónimos |
5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



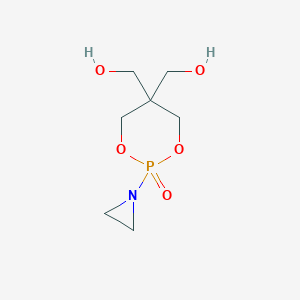
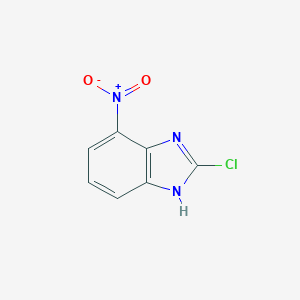
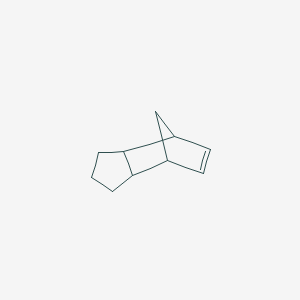
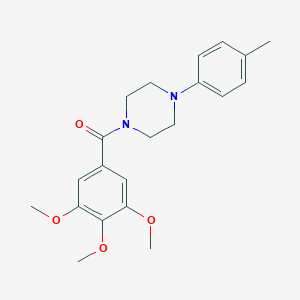
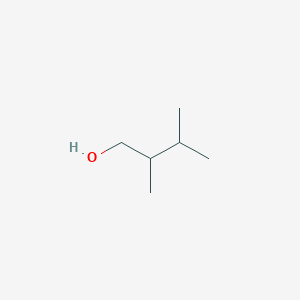
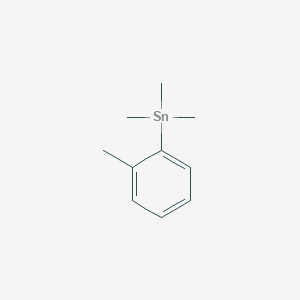
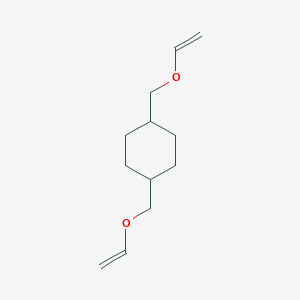
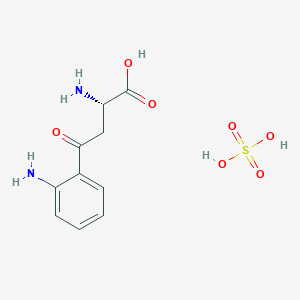
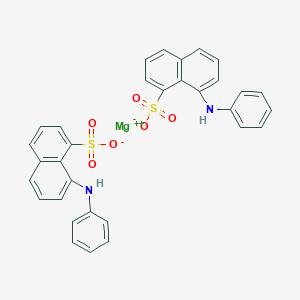
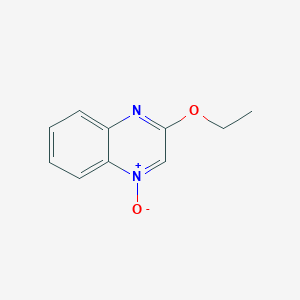
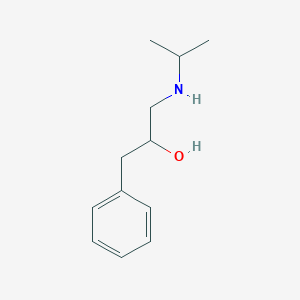
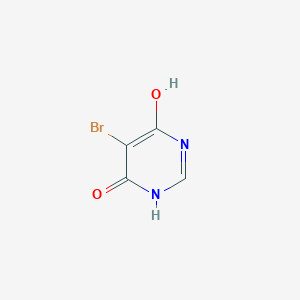
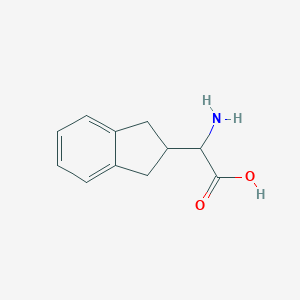
![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)